molecular formula C15H11ClN4O B12032373 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12032373
M. Wt: 298.73 g/mol
InChI Key: UFLQZCGOWNCFRZ-RQZCQDPDSA-N
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Preparation Methods

The synthesis of 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazone derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, in the context of its antileishmanial activity, the compound induces oxidative stress in the parasite, leading to its death . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

4-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H11ClN4O/c16-14-12-3-1-2-4-13(12)15(20-18-14)19-17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,20)/b17-9+

InChI Key

UFLQZCGOWNCFRZ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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